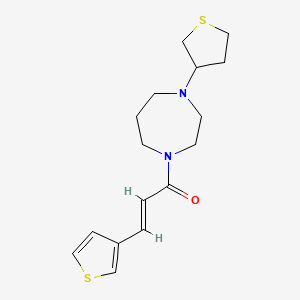

(E)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one

Description

The compound “(E)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one” is a structurally complex molecule featuring:

- Thiophene-3-yl group: An aromatic heterocycle with sulfur, enabling π-π stacking and electronic effects.

- (E)-Prop-2-en-1-one (enone): An α,β-unsaturated ketone, which may confer reactivity (e.g., Michael addition) and influence electronic properties via conjugation .

This combination suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or receptor ligands, leveraging its hybrid heterocyclic framework .

Properties

IUPAC Name |

(E)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]-3-thiophen-3-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2OS2/c19-16(3-2-14-4-10-20-12-14)18-7-1-6-17(8-9-18)15-5-11-21-13-15/h2-4,10,12,15H,1,5-9,11,13H2/b3-2+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUANQAHBJFJXCT-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C(=O)C=CC2=CSC=C2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN(C1)C(=O)/C=C/C2=CSC=C2)C3CCSC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a diazepane ring and thiophene moieties, which contribute to its reactivity and biological interactions. Its molecular formula is with a molecular weight of approximately 306.4 g/mol. The presence of an α,β-unsaturated carbonyl system (prop-2-en-1-one) classifies it as an α,β-unsaturated ketone, which is significant for its biological activity due to its ability to undergo various chemical reactions typical for such compounds .

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit anticancer activity . For instance, research on related diazepane derivatives has shown promising results in inducing apoptosis in cancer cell lines. One study demonstrated that a structurally related compound exhibited better cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin . The mechanism behind this activity may involve the inhibition of key signaling pathways associated with cancer progression.

Neuroprotective Effects

The compound's potential as a neuroprotective agent is also noteworthy. Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer’s. The inhibition of these enzymes can enhance cholinergic transmission, which may alleviate symptoms associated with cognitive decline . Furthermore, antioxidant properties have been reported for related compounds, suggesting a dual role in neuroprotection through both enzyme inhibition and free radical scavenging .

Antimicrobial Activity

There is emerging evidence supporting the antimicrobial properties of thiophene-containing compounds. Compounds structurally related to this compound have shown effectiveness against various fungi and bacteria by disrupting cellular processes or inhibiting essential enzymes. This suggests potential applications in treating infections or as biocides.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The α,β-unsaturated carbonyl system allows for Michael addition reactions with nucleophiles, leading to the inhibition of target enzymes.

- Receptor Interaction : The structural features may enable binding to specific receptors involved in signaling pathways related to cancer and neurodegeneration.

- Oxidative Stress Modulation : By acting as an antioxidant, the compound may mitigate oxidative stress-induced cellular damage.

Research Findings and Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

Scientific Research Applications

Pharmacological Activities

Research indicates that compounds with similar structures exhibit various pharmacological activities:

- Antioxidant Properties : The presence of sulfur and nitrogen atoms may enhance the compound's ability to scavenge free radicals.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways.

Potential Therapeutic Uses

Given its structural characteristics and preliminary biological activity data, (E)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one could have several potential applications in medicinal chemistry:

- Drug Development : It may serve as a lead compound for developing new therapeutics targeting oxidative stress-related diseases or neurodegenerative disorders.

- Cancer Treatment : Similar compounds have shown promise in inhibiting cancer cell proliferation; thus, further investigation into this compound's anticancer properties is warranted.

- Enzyme Inhibition Studies : Its ability to interact with various enzymes could be explored for developing enzyme inhibitors useful in treating metabolic disorders.

Case Studies and Experimental Findings

Recent studies have focused on the synthesis and biological evaluation of compounds with similar structural features. For instance:

These findings highlight the importance of exploring the biological activities of structurally related compounds to assess the therapeutic potential of this compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and analogs from the evidence:

Key Findings:

Tetrahydrothiophen vs. Tetrahydrofuran: The sulfur atom in the target compound’s tetrahydrothiophen ring increases lipophilicity compared to the oxygen analog . This may enhance membrane permeability but reduce solubility in polar solvents.

Enone vs. Alcohol/Amine Groups: The α,β-unsaturated ketone in the target compound introduces electrophilic reactivity absent in alcohol/amine analogs (e.g., a3 and e in ). This could lead to unintended metabolic modifications or enhanced binding via covalent interactions.

Aromatic Systems: Thiophene-3-yl (target) vs. thiophene-2-yl (a3): The 3-position substitution may alter electronic distribution, affecting binding to aromatic receptors.

Hydrogen Bonding and Crystal Packing :

- The diazepane ring’s tertiary amines in the target compound may participate in weaker hydrogen bonds compared to primary/secondary amines (e.g., a3) .

- Graph set analysis (as per Etter’s formalism) suggests that sulfur’s lower electronegativity in the target compound results in less directional H-bonding vs. oxygen analogs, leading to varied crystal packing efficiencies .

Q & A

Q. What are the established synthetic protocols for (E)-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-3-yl)prop-2-en-1-one, and how do reaction conditions impact yield?

The synthesis typically involves a multi-step sequence, including:

- Coupling of tetrahydrothiophene and diazepane moieties via nucleophilic substitution or reductive amination, requiring anhydrous conditions and catalysts like Pd/C or NaBHCN .

- Formation of the α,β-unsaturated ketone through Claisen-Schmidt condensation, optimized at 60–80°C in ethanol or DMF with base catalysts (e.g., NaOH) to stabilize the (E)-configuration . Key factors affecting yield: solvent polarity (DMF enhances reaction rate), temperature control (prevents isomerization), and stoichiometric ratios of reactants (1:1.2 molar ratio of ketone to amine for complete conversion) .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

- X-ray crystallography : Resolves absolute configuration and molecular packing; requires high-quality single crystals grown via slow evaporation in dichloromethane/hexane mixtures .

- NMR spectroscopy : H and C NMR distinguish (E)-isomers (characteristic coupling constants: J = 12–16 Hz for trans vinyl protons) and detect impurities (e.g., residual solvents or unreacted intermediates) .

- Mass spectrometry (HRMS) : Validates molecular weight (±5 ppm accuracy) and detects fragmentation patterns indicative of structural integrity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance coupling efficiency between the tetrahydrothiophene and diazepane subunits?

- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)) improve cross-coupling efficiency in inert atmospheres .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) increase nucleophilicity of the diazepane nitrogen, while additives like KCO neutralize byproducts .

- Kinetic monitoring : Use in-situ FTIR or HPLC to track reaction progress and adjust stoichiometry dynamically .

Q. What methodologies resolve contradictions between computational predictions (e.g., DFT-calculated NMR shifts) and experimental spectroscopic data?

- Validation protocols : Compare experimental NMR chemical shifts with DFT/B3LYP/6-31G(d) calculations; deviations >0.5 ppm suggest conformational flexibility or impurities .

- Impurity profiling : Employ gradient HPLC with PDA detection (λ = 254 nm) to identify and quantify side products (e.g., (Z)-isomers or oxidation byproducts) .

- Dynamic NMR experiments : Perform variable-temperature H NMR to detect rotameric equilibria that may obscure spectral interpretation .

Q. What strategies are recommended for assessing stability under physiological conditions for pharmacological studies?

- Accelerated degradation studies : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours; monitor degradation via LC-MS .

- Light and temperature stability : Expose solid samples to UV light (254 nm) and 40°C for 48 hours; quantify decomposition using peak area normalization in HPLC chromatograms .

Methodological Considerations Table

| Parameter | Technique/Approach | Key References |

|---|---|---|

| Stereochemical analysis | X-ray crystallography (CCDC deposition) | |

| Purity validation | Gradient HPLC (C18 column, acetonitrile/water) | |

| Reaction optimization | DoE (Design of Experiments) for solvent/catalyst screening | |

| Stability assessment | Forced degradation studies with LC-MS tracking |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.